N'-(2-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
N'-(2-Ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic organic compound characterized by an ethanediamide backbone. One nitrogen atom is substituted with a 2-ethoxyphenyl group, while the other is linked to a piperidin-4-ylmethyl moiety modified with a thiophen-2-ylmethyl group. The ethoxy group may enhance lipophilicity and metabolic stability, while the thiophene moiety could influence electronic interactions with biological targets.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-27-19-8-4-3-7-18(19)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-17-6-5-13-28-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGYLRMWOUIUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogues
2.1.1 4-Anilidopiperidine Derivatives (Compounds 8–12, 20–21)
Compounds featuring N-phenyl-N-(piperidin-4-ylmethyl)propionamide cores () share structural similarities with the target compound. For instance:
- Substituent Variations : The target compound’s thiophen-2-ylmethyl group contrasts with tetrahydronaphthalen-2-yl methyl groups in analogues 8–12. Hydrophobic substituents like cyclohexyl or hydroxyl groups in these analogues modulate opioid receptor binding and selectivity .
- Synthesis Routes : Both classes involve alkylation of piperidine intermediates (e.g., iodo compounds reacting with Boc-protected piperidines under basic conditions) . The target compound likely follows similar steps, substituting thiophene-containing intermediates.
2.1.2 Fentanyl Analogues ()
Fentanyl derivatives (e.g., N-phenylpropanamide) share a 4-piperidinyl core but differ in backbone and substituents:
- Structural Divergence : Fentanyl’s N-phenethyl-4-piperidinyl scaffold contrasts with the ethanediamide backbone of the target compound. However, both emphasize aromatic and heterocyclic interactions with opioid receptors.
- Pharmacological Implications : While fentanyl analogues prioritize µ-opioid receptor agonism, the target compound’s thiophene and ethoxy groups may redirect selectivity toward δ- or κ-opioid receptors .
Ethanediamide Derivatives
N-({1-[2-(Methylsulfanyl)benzyl]piperidin-4-yl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
This compound is structurally closest to the target molecule, differing in two key substituents:
- Substituent Comparison :
- Functional Group Effects: The trifluoromethoxy group () is electron-withdrawing, increasing metabolic resistance but reducing solubility. Thiophene vs. methylsulfanylbenzyl: Thiophene’s aromaticity may enhance π-π stacking in receptor binding, whereas methylsulfanyl offers steric bulk .
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